7,8-Dichloroisoquinoline

PNMT inhibitor tetrahydroisoquinoline neuropharmacology

7,8-Dichloroisoquinoline is the strategic precursor for PNMT inhibitor SKF 64139 (Ki 0.3 μM), delivering a 1.7-fold affinity improvement over alternative scaffolds. Its lower mp (89–92°C) ensures ambient-temperature solubility for automated synthesis, while XLogP3 3.4 provides optimal CNS ADME predictivity vs. more lipophilic isomers. The patent-protected room-temperature Lewis acid cyclization route replaces hazardous hot H₂SO₄, enabling scalable API synthesis. Choose the 7,8-isomer for focused neurological libraries and efficient process chemistry.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 61563-36-8
Cat. No. B1367131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloroisoquinoline
CAS61563-36-8
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H
InChIKeyMYYHZQIWSAUHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dichloroisoquinoline (CAS 61563-36-8): Procurement and Application Baseline for Scientific Selection


7,8-Dichloroisoquinoline (CAS 61563-36-8) is a halogenated heteroaromatic building block with the molecular formula C₉H₅Cl₂N and a molecular weight of 198.05 g/mol [1]. The compound is characterized by chlorine substitution at the 7 and 8 positions of the isoquinoline ring system, a substitution pattern that imparts distinct physicochemical and reactivity profiles relative to other dichloroisoquinoline regioisomers [2]. It is commercially available in purities typically ranging from 95% to 98% , and serves as a key intermediate in the synthesis of pharmacologically active tetrahydroisoquinoline derivatives and complex heterocyclic scaffolds [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of 7,8-Dichloroisoquinoline


Dichloroisoquinolines are not interchangeable: the specific pattern of chlorine substitution dictates both physicochemical properties and downstream synthetic utility. 7,8-Dichloroisoquinoline exhibits a unique combination of lower melting point (89–92 °C), moderate lipophilicity (XLogP3 = 3.4), and distinct reactivity that differentiates it from other regioisomers such as 1,3-dichloroisoquinoline, 5,7-dichloroisoquinoline, and 6,7-dichloroisoquinoline [1]. The adjacent 7,8-dichloro substitution pattern also confers a defined electronic and steric environment that influences nucleophilic aromatic substitution regioselectivity and cross-coupling outcomes, making it a preferred precursor for specific 7,8-disubstituted isoquinoline derivatives including PNMT-targeted tetrahydroisoquinolines [2].

Quantitative Differentiation: 7,8-Dichloroisoquinoline vs. Closest Analogs and Regioisomers


PNMT Inhibition: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (Derived from 7,8-Dichloroisoquinoline) Delivers Sub-Micromolar Affinity

The tetrahydro derivative of 7,8-dichloroisoquinoline, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF 64139), is a potent and selective phenylethanolamine N-methyltransferase (PNMT) inhibitor with a Ki of 0.3 μM (300 nM) against bovine adrenal PNMT [1]. This affinity is approximately 1.7- to 2.5-fold higher than that of comparator tetrahydroisoquinoline derivatives such as 7-bromo-3-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, which exhibits a Ki of 520 nM against the same enzyme [2].

PNMT inhibitor tetrahydroisoquinoline neuropharmacology

Regioisomer-Dependent Melting Point: 7,8-Dichloroisoquinoline Exhibits a Distinctly Lower Melting Point, Facilitating Handling and Formulation

7,8-Dichloroisoquinoline exhibits a melting point of 89–92 °C . In contrast, the 5,7-regioisomer melts at 151–154 °C , and 1,3-dichloroisoquinoline melts at 120–124 °C . The approximately 60 °C lower melting point of the 7,8-isomer relative to 5,7-dichloroisoquinoline reflects a significantly lower crystal lattice energy, which can translate to enhanced solubility in organic solvents and more facile handling during solid-phase synthesis and recrystallization workflows.

physicochemical property melting point solid-state characterization

Computationally Defined Lipophilicity (XLogP3): 7,8-Dichloroisoquinoline Offers a Balanced, Moderate LogP

The computed partition coefficient XLogP3 for 7,8-dichloroisoquinoline is 3.4 [1]. This value places it within an optimal range for CNS drug-likeness (typically XLogP = 2–5). In comparison, 1,3-dichloroisoquinoline has a higher computed XLogP3 of 4.0 [2], suggesting greater lipophilicity and potentially altered blood-brain barrier permeability and metabolic stability profiles. While the experimental LogP (3.54) is nearly identical among the 7,8-, 5,7-, and 6,7-isomers [3], the XLogP3 metric derived from a consensus algorithm highlights a meaningful predicted difference between the 7,8- and 1,3-regioisomers.

lipophilicity drug-likeness in silico ADME

Mild and Scalable Synthetic Accessibility: Patent-Documented Room-Temperature Route to Key Tetrahydro Derivative

U.S. Patent 4,200,754 describes a process for preparing 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from 7,8-dichloroisoquinoline via catalytic hydrogenation [1]. Critically, the patent teaches a mild cyclization of N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal using a Lewis acid (e.g., AlCl₃) at room temperature, which contrasts sharply with the prior art Pomeranz-Fritsch cyclization that required hot concentrated sulfuric acid at ~160 °C [1]. This room-temperature process eliminates the use of hot mineral acids, reduces salt waste, and affords crystalline products in high yield, thereby lowering the barrier to scale-up.

synthetic methodology process chemistry Lewis acid cyclization

Prioritized Application Scenarios for 7,8-Dichloroisoquinoline Based on Quantitative Differentiation


Synthesis of High-Potency PNMT Inhibitors for Neurodegenerative Disease Research

The well-documented conversion of 7,8-dichloroisoquinoline to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF 64139), a PNMT inhibitor with a Ki of 0.3 μM, makes this compound the preferred starting material for medicinal chemistry programs targeting catecholamine dysregulation in Alzheimer's and Parkinson's disease models [1]. Compared to alternative tetrahydroisoquinoline derivatives, the 7,8-dichloro scaffold offers a 1.7-fold improvement in PNMT affinity, providing a more potent chemical probe for in vivo studies [2].

Medicinal Chemistry Library Synthesis Requiring Predictable, Moderate Lipophilicity

With a computed XLogP3 of 3.4, 7,8-dichloroisoquinoline resides in the optimal lipophilicity window for CNS drug candidates. This contrasts with the more lipophilic 1,3-dichloroisoquinoline (XLogP3 = 4.0), which may present higher metabolic liability [1]. Medicinal chemists designing focused libraries for neurological targets should prioritize the 7,8-isomer to maintain favorable ADME predictivity while retaining the synthetic versatility of the dichloro scaffold [2].

Solid-Phase Synthesis and Automated Parallel Chemistry Workflows

The significantly lower melting point of 7,8-dichloroisoquinoline (89–92 °C) relative to the 5,7-isomer (151–154 °C) facilitates dissolution in a wider range of organic solvents at ambient temperature [1]. This property is particularly advantageous for automated liquid handling systems and solid-phase peptide synthesis applications where compound solubility directly impacts workflow efficiency and yield reproducibility.

Process Development Leveraging Mild, Room-Temperature Synthetic Routes

The patent-protected room-temperature Lewis acid cyclization route to the tetrahydro derivative eliminates the need for hot concentrated sulfuric acid, reducing both safety hazards and waste streams [1]. CROs and process chemistry groups seeking scalable, environmentally benign synthetic sequences for isoquinoline-derived APIs should select the 7,8-dichloro substitution pattern to access this advantageous process chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dichloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.